REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([NH2:10])=[O:9])[C:5]([N+:11]([O-])=O)=[CH:4][CH:3]=1>CCOC(C)=O.CO.[Pd]>[NH2:11][C:5]1[C:6]([C:8]([NH2:10])=[O:9])=[N:7][CH:2]=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)N)[N+](=O)[O-]
|
Name
|
EtOAc MeOH
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after 2 and 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration the solution
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |